molecular formula C18H14F3N3O3 B10961494 5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B10961494
M. Wt: 377.3 g/mol
InChI Key: WGYOWCZOYIZQBE-UHFFFAOYSA-N
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Description

“5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide” typically involves multiple steps, including the formation of the oxazole ring, introduction of the trifluoromethyl group, and coupling with the pyridinyl moiety. Common reagents used in these reactions include trifluoromethyl phenol, pyridine derivatives, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Substitution reactions may occur at the pyridinyl or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases may facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(pyridin-3-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide
  • 5-methyl-N-(pyridin-4-yl)-4-{[2-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Uniqueness

The unique structural features of “5-methyl-N-(pyridin-4-yl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide” include the specific positioning of the trifluoromethyl group and the pyridinyl moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H14F3N3O3

Molecular Weight

377.3 g/mol

IUPAC Name

5-methyl-N-pyridin-4-yl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14F3N3O3/c1-11-15(10-26-14-4-2-3-12(9-14)18(19,20)21)16(24-27-11)17(25)23-13-5-7-22-8-6-13/h2-9H,10H2,1H3,(H,22,23,25)

InChI Key

WGYOWCZOYIZQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CC=NC=C2)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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